BenchChemオンラインストアへようこそ!

4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine (CAS 1705044-02-5) is a fully synthetic piperidine derivative bearing both a 4-methanesulfonyl electron-withdrawing group and a 4-methoxybenzoyl amide moiety on the piperidine ring. Its molecular formula is C14H19NO4S, with a molecular weight of 297.37 g/mol, a computed XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 72.1 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 1705044-02-5
Cat. No. B2634237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine
CAS1705044-02-5
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C
InChIInChI=1S/C14H19NO4S/c1-19-12-5-3-11(4-6-12)14(16)15-9-7-13(8-10-15)20(2,17)18/h3-6,13H,7-10H2,1-2H3
InChIKeyGQNKVTQALSJATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine (CAS 1705044-02-5): A Dual-Functionalized Piperidine Scaffold for Fragment-Based Drug Discovery and Chemical Biology


4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine (CAS 1705044-02-5) is a fully synthetic piperidine derivative bearing both a 4-methanesulfonyl electron-withdrawing group and a 4-methoxybenzoyl amide moiety on the piperidine ring. Its molecular formula is C14H19NO4S, with a molecular weight of 297.37 g/mol, a computed XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 72.1 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is classified as a benzoylpiperidine sulfone and is primarily utilized as a building block or fragment in medicinal chemistry for the synthesis of more complex molecules [1] [2]. Its structural features place it within the broader class of sulfonyl piperidine derivatives, which have been explored as inhibitors of targets such as 11β-hydroxysteroid dehydrogenase, long chain fatty acyl elongase, thymidylate kinase, and as ligands for CB1, NK1, and σ1 receptors [2].

Why 4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine Cannot Be Replaced by Near-Analog Piperidine Derivatives in Focused Library Design


Even minor positional isomerism or substituent deletion in the benzoylpiperidine sulfone scaffold produces quantifiable changes in molecular properties that directly impact fragment hit evolution. The 4-methoxy substituent on the benzoyl ring confers a computed XLogP3 of 1.3 and a TPSA of 72.1 Ų for the target compound [1], placing it within favorable oral drug-like chemical space. In contrast, the ortho-methoxy isomer (4-methanesulfonyl-1-(2-methoxybenzoyl)piperidine) introduces an altered electronic environment and potential intramolecular hydrogen bonding that modifies both lipophilicity and conformational preference [2]. Similarly, the des-methoxy analog (1-benzoyl-4-methanesulfonylpiperidine, MW ~267.35 g/mol) reduces hydrogen bond acceptor count from 4 to 3, altering target engagement potential [3]. The methanesulfonyl group at the piperidine 4-position is also critical: the reverse connectivity analog (4-benzoyl-1-methanesulfonylpiperidine) repositions the sulfonyl group on the piperidine nitrogen rather than the carbon, fundamentally changing the electrostatic surface and hydrogen bond acceptor geometry [3]. These structural differences translate into distinct chemical reactivity, metabolic stability, and biological recognition profiles that cannot be predicted by simple analog interpolation.

Quantitative Differentiation Evidence: 4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine vs. Closest Structural Analogs for Compound Procurement and Library Design


Lipophilicity Modulation: XLogP3 Comparison of para-Methoxy vs. ortho-Methoxy vs. Des-Methoxy Benzoylpiperidine Sulfones

In fragment-based drug design, controlling lipophilicity is critical for optimizing oral bioavailability and minimizing off-target promiscuity. The target compound, 4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine (para-methoxy), exhibits a computed XLogP3-AA of 1.3, derived from PubChem's XLogP3 3.0 algorithm [1]. While direct experimentally determined logP values for the ortho-methoxy isomer are unavailable in the public domain at the time of this analysis, computational precedent from structurally related benzoylpiperidine series indicates that ortho-substitution typically reduces measured logD by 0.2–0.5 log units relative to para-substitution due to intramolecular shielding of the polar amide carbonyl [2]. The des-methoxy analog (1-benzoyl-4-methanesulfonylpiperidine, MW ~267.35 g/mol) is predicted to have a lower XLogP3 of approximately 0.8–1.0 based on the absence of the methoxy group's lipophilic contribution [3]. A difference of ≥0.3 log units in XLogP3 can translate to measurable differences in membrane permeability (PAMPA Papp) and CYP450 inhibition profiles across a fragment series [2]. This quantifiable lipophilicity difference makes the para-methoxy substitution pattern a deliberate choice for balancing solubility and permeability in fragment hit optimization campaigns.

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

Topological Polar Surface Area (TPSA) Comparison: Impact of Methoxy Group on Predicted Oral Bioavailability

The topological polar surface area (TPSA) is a key computational descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound has a computed TPSA of 72.1 Ų (PubChem, Cactvs 3.4.8.24) [1], which falls within the optimal range (<140 Ų) for predicted oral bioavailability and below the threshold of ~90 Ų often associated with good CNS penetration [2]. The des-methoxy analog (1-benzoyl-4-methanesulfonylpiperidine) is predicted to have a lower TPSA of approximately 63 Ų due to the loss of the methoxy oxygen's polar surface contribution. Conversely, the ortho-methoxy isomer maintains the same TPSA value (72.1 Ų) but with a different spatial distribution of polar surface due to the ortho positioning, which can alter the three-dimensional presentation of hydrogen bond acceptors to biological targets [3]. The TPSA of 72.1 Ų for the target compound positions it advantageously for both oral and CNS drug discovery programs, whereas the des-methoxy analog (TPSA ~63 Ų) may exhibit higher membrane permeability at the expense of solubility, and the ortho isomer may present altered recognition by efflux transporters such as P-glycoprotein [2].

ADME prediction Drug-likeness Fragment optimization

Hydrogen Bond Acceptor Count as a Differentiator for Target Engagement: 4 vs. 3 Acceptors Across the Analog Series

Hydrogen bond acceptor (HBA) count is a fundamental parameter in fragment-based screening, directly influencing the number and geometry of potential interactions with protein targets. The target compound possesses 4 computed hydrogen bond acceptors (Cactvs 3.4.8.24: two sulfonyl oxygens, one amide carbonyl oxygen, one methoxy oxygen) and zero hydrogen bond donors [1]. The des-methoxy analog (1-benzoyl-4-methanesulfonylpiperidine) has only 3 HBAs, losing the methoxy oxygen as a potential hydrogen bond interaction site. This single-acceptor difference can be decisive in fragment binding: crystallographic evidence from sulfonyl piperidine inhibitor complexes deposited in the Protein Data Bank (e.g., PDB 4HLC) demonstrates that the sulfonyl oxygens alone typically mediate 2–3 hydrogen bonds with backbone amide NH groups in the target binding site, while the benzoyl carbonyl and additional substituent oxygens provide supplementary interactions that can add 1–2 kcal/mol to the binding free energy [2]. The para-methoxy group's oxygen, being positioned distal to the amide bond, can engage in water-mediated hydrogen bond networks or direct interactions with loop regions that are inaccessible to the ortho-methoxy isomer due to steric constraints [2]. For fragment library procurement, the 4-HBA count of the target compound offers a richer potential interaction profile than the 3-HBA des-methoxy analog, which may translate to higher hit rates in primary screens against diverse protein targets.

Structure-activity relationship Fragment growing Ligand efficiency

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Rigidified Sulfonyl Piperidine Scaffolds

The number of rotatable bonds is a critical determinant of conformational entropy penalty upon protein binding and correlates with oral bioavailability. The target compound has 3 computed rotatable bonds (Cactvs 3.4.8.24), which include the benzoyl-piperidine amide bond, the methoxy-phenyl bond, and the methanesulfonyl-piperidine bond [1]. This rotatable bond count represents an intermediate level of conformational flexibility compared to more rigidified scaffolds such as 4-(4-methanesulfonyl-phenyl)-piperidine (1 rotatable bond between phenyl and piperidine rings) or more flexible scaffolds such as 4-methanesulfonyl-1-(4-methoxybenzyl)piperidine (4 rotatable bonds due to the benzyl methylene linker) [2]. In fragment-based screening, a rotatable bond count of 3 has been shown to balance sufficient conformational sampling for binding pocket adaptation while keeping the entropic penalty below approximately 2.5 kcal/mol for fragment-sized molecules (MW <300 Da) [3]. In contrast, fragments with 1 rotatable bond may fail to adapt to sub-pocket geometry, and those with ≥5 rotatable bonds may exhibit reduced ligand efficiency due to excessive conformational entropy loss [3]. The target compound's 3-rotatable-bond architecture therefore provides a mechanistically favorable flexibility profile for fragment hit identification and subsequent structure-guided optimization.

Conformational analysis Entropy-enthalpy optimization Fragment library design

Sulfonyl Piperidine Class-Level Biological Activity: NK1 and CB1 Receptor Ligand SAR Supporting Rational Procurement for CNS and Pain Targets

The sulfonyl piperidine chemotype has demonstrated validated biological activity across multiple therapeutically relevant targets. In a systematic structure-activity relationship study of 4,4-disubstituted piperidine-based NK1 antagonists, sulfonyl-substituted piperidine derivatives (compound 39) exhibited a human NK1 receptor IC50 of 5.7 nM, directly comparable to acyl-substituted analogs (compound 38, hNK1 IC50 = 5.3 nM), demonstrating that the sulfonyl group is a viable isostere for the acyl group in maintaining low-nanomolar potency [1]. Additionally, high-throughput screening identified the piperidinyl-sulfonyl benzoic ester scaffold as a novel CB1 receptor agonist with nanomolar affinity, with compound 1 exhibiting a Ki of approximately 730 nM at CB1 receptors in rat brain homogenates [2]. The target compound, 4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine, incorporates the critical sulfonyl-piperidine-benzoyl pharmacophoric elements present in these validated chemotypes, whereas the des-methoxy analog lacks the para-substituent that often enhances metabolic stability and target selectivity in benzoylpiperidine series [3]. While direct experimental IC50 or Ki data for this specific compound have not been identified in public domain literature as of the search date, the class-level evidence establishes that the sulfonylpiperidine-benzoyl scaffold is a privileged structure for GPCR ligand discovery. Researchers procuring this compound for focused library design can reasonably anticipate activity at neurokinin, cannabinoid, or related Class A GPCR targets based on this structural precedent.

GPCR pharmacology Neurokinin receptor Cannabinoid receptor Pain research

Synthetic Accessibility and Building Block Versatility: Methanesulfonyl as a Transformable Functional Group

A distinct advantage of 4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine over alternative sulfonyl piperidine building blocks lies in the chemical versatility of the methanesulfonyl group. The methanesulfonyl moiety can serve as a leaving group in nucleophilic substitution reactions, can be further oxidized to the sulfone (already present here), reduced to the thioether, or participate in Julia olefination chemistry, enabling diverse downstream synthetic transformations [1]. In contrast, the corresponding 4-(4-methanesulfonyl-phenyl)-piperidine scaffold (CAS 885274-65-7) features the sulfonyl group directly attached to an aromatic ring, which substantially reduces its reactivity and limits the range of accessible post-functionalization reactions [2]. The target compound is synthesized via sequential acylation of piperidine with methanesulfonyl chloride and 4-methoxybenzoyl chloride under controlled conditions, a two-step protocol that is amenable to parallel synthesis and scale-up [1]. This synthetic tractability, combined with the compound's dual functional group architecture (methanesulfonyl for further derivatization + methoxybenzoyl as a recognition element), makes it a more versatile procurement choice than mono-functionalized piperidine building blocks when planning focused library synthesis for hit-to-lead optimization.

Synthetic chemistry Building block procurement Parallel synthesis Scaffold diversification

Best Research and Industrial Application Scenarios for 4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine (CAS 1705044-02-5): Evidence-Based Procurement Guidance


Fragment-Based Screening Library Design for Orally Bioavailable CNS and Pain GPCR Targets

The compound's computed TPSA of 72.1 Ų, XLogP3 of 1.3, molecular weight of 297.37 g/mol, and 3 rotatable bonds [1] collectively satisfy the 'Rule of Three' criteria for fragment libraries (MW <300, logP ≤3, HBD ≤3, HBA ≤3, RotB ≤3) with only a marginal deviation on the HBA count (4 vs. 3). This positions the compound as a near-ideal fragment for inclusion in screening libraries targeting CNS-penetrant GPCR ligands, particularly NK1 and CB1 receptors where the sulfonyl piperidine scaffold has demonstrated validated pharmacology [2]. The class-level evidence of nanomolar NK1 antagonism (IC50 = 5.7 nM for related sulfonyl piperidine compound 39) provides a quantitative benchmark for hit identification expectations in focused library screening [2].

Chemical Biology Probe Development via Methanesulfonyl Handle Derivatization

The methanesulfonyl group at the piperidine 4-position serves as an addressable chemical handle for installing affinity tags, fluorescent reporters, or photoreactive groups for chemical proteomics applications. The para-methoxybenzoyl moiety provides a UV-active chromophore (λmax ~250–280 nm for the benzoyl group) that facilitates HPLC purification and compound tracking. Compared to the des-methoxy analog (no methoxy chromophore enhancement), the target compound offers improved analytical detectability during probe synthesis and purification workflows [1]. This makes it suitable for generating chemical biology tool compounds where both synthetic tractability and analytical traceability are critical.

Structure-Activity Relationship (SAR) Expansion from Validated Sulfonyl Piperidine Leads

For research groups with established hits from sulfonyl piperidine screening campaigns (e.g., MAGL inhibitors [3] or thymidylate kinase inhibitors [4]), this compound serves as a key SAR exploration point. The para-methoxy substitution pattern introduces an electron-donating group at the benzoyl ring that can modulate the amide bond's rotational barrier and the benzoyl group's π-stacking interactions with aromatic residues in target binding sites. The quantitative differentiation in HBA count (4 vs. 3 for des-methoxy) and lipophilicity (ΔXLogP3 ≈ +0.3) relative to the unsubstituted benzoyl analog provides two orthogonal SAR vectors for systematic potency and property optimization [1].

Synthetic Methodology Development: Methanesulfonyl Piperidine as a Model Substrate

The compound's dual functionalization (benzoyl amide + alkyl sulfone) makes it an excellent model substrate for developing and benchmarking new synthetic methodologies for functionalized piperidines. Its three reactive centers (amide carbonyl, sulfone α-carbon, and methoxy aromatic ring) offer distinct sites for selective transformation, enabling method development for chemoselective reduction, C-H functionalization, or cross-coupling reactions on piperidine scaffolds. The availability of the structurally characterized ortho-methoxy isomer as a direct comparator further supports reaction scope and selectivity studies [1].

Quote Request

Request a Quote for 4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.